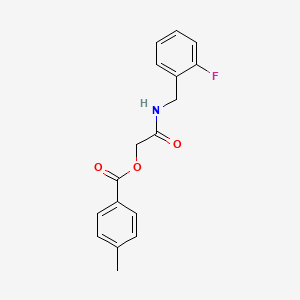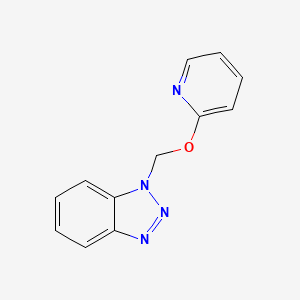![molecular formula C17H18N6O2 B2590659 9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-69-2](/img/structure/B2590659.png)
9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthetic ways for the preparation of triazolo-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, leading to a wide range of compounds with diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds depend on their specific structure . They are generally stable and have good solubility in common organic solvents .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
One area of application is in the synthesis of sugar-modified nucleoside derivatives, exploring their potential for antiviral activity. Derivatives such as the sugar-modified nucleoside of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione have been synthesized and evaluated for their antiviral activity against Semliki Forest virus, showing similarities in activity to their parent compounds (G. D. Kini et al., 1991).
Medicinal Chemistry and Drug Development
The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential in anticancer, anti-HIV-1, and antimicrobial applications. New candidates have been developed to improve antineoplastic, anti-HIV-1, and antimicrobial activities, with some compounds exhibiting considerable activity against specific cancer cell lines and moderate activity against HIV-1 (F. Ashour et al., 2012).
Leishmanicidal and Trypanocidal Potential
The therapeutic potential of 1,2,4-triazolo[1,5-a]pyrimidines, due to their structural similarity to purines, includes antiparasitic properties, particularly against neglected diseases like leishmaniasis and Chagas disease. The compounds formed by these nitrogen heterocycles with metal ions have shown promising antiparasitic activity and therapeutic potential against these diseases (J. M. Salas et al., 2017).
Antibacterial Evaluation
Additionally, derivatives containing the triazole moiety have been synthesized and evaluated for their antibacterial activity, demonstrating the broad applicability of these compounds in developing new antimicrobial agents (S. Govori, 2017).
Mécanisme D'action
Mode of Action
Similar compounds have been found to inhibit cdk2, thereby affecting cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to inhibit the growth of certain cancer cell lines .
Safety and Hazards
Orientations Futures
The future of triazole research looks promising, with ongoing efforts to synthesize new derivatives and study their biological activities . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
Propriétés
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-9(2)22-12-14(24)18-17(25)21(4)15(12)23-13(19-20-16(22)23)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOHVLUOLWDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)NC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea](/img/structure/B2590577.png)
![2-chloro-N-{4-methyl-2-[2-(4-methylphenyl)diazen-1-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2590579.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590580.png)

![Methyl 6-({2-[(2,3-dichlorobenzoyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2590582.png)


![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B2590587.png)
![N-(2,4-dimethoxybenzyl)-1-(6H-thieno[2,3-b]pyrrol-5-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B2590588.png)
![3-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2590592.png)


![3,3-diphenyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2590597.png)
![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)